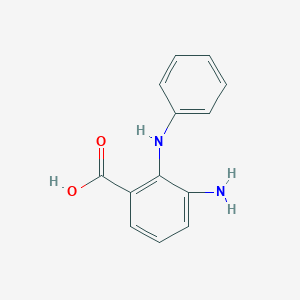

3-Amino-2-(phenylamino)benzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-2-anilinobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c14-11-8-4-7-10(13(16)17)12(11)15-9-5-2-1-3-6-9/h1-8,15H,14H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIBXBQMYVSAURA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=CC=C2N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10587534 | |

| Record name | 3-Amino-2-anilinobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116702-63-7 | |

| Record name | 3-Amino-2-anilinobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-2-(phenylamino)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Strategies for Core 3-Amino-2-(phenylamino)benzoic Acid Synthesis

The fundamental structure of this compound is assembled through the coupling of an aniline (B41778) derivative with a substituted benzoic acid precursor. The choice of catalytic system is paramount and often dictates the efficiency and conditions of the synthesis.

The Ullmann condensation is a classical and widely utilized method for the formation of carbon-heteroatom bonds, including the C-N linkage central to the target molecule. wikipedia.orgnih.gov This copper-promoted reaction typically involves the coupling of an aryl halide with an amine, alcohol, or thiol. wikipedia.org Traditional Ullmann reactions are known for requiring harsh conditions, such as high temperatures (often over 200°C) and high-boiling polar solvents like dimethylformamide (DMF), N-methylpyrrolidone, or nitrobenzene. wikipedia.org The process often necessitates stoichiometric amounts of copper, which can be prepared in an activated form. wikipedia.org

In the context of synthesizing 2-(phenylamino)benzoic acid derivatives, the Ullmann condensation, and its related Goldberg reaction, involves coupling an aniline with a halogenated benzoic acid in the presence of a copper catalyst. wikipedia.org Research has focused on optimizing these conditions to improve yields. For instance, the synthesis of various amino- and carbamoyl-propionylamino derivatives of 2-phenylamino-benzoic acid has been successfully achieved using Ullmann condensation, with optimizations made to the reaction conditions to secure the best possible yields. jocpr.comresearchgate.net Microwave irradiation has also been explored as a technique to enhance the efficiency of the Ullmann reaction for preparing 2-(phenylamino)benzoic acid. researchgate.net

A modern alternative to the Ullmann reaction is the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds. wikipedia.org This method has gained widespread use due to its milder reaction conditions, broader substrate scope, and greater functional group tolerance compared to traditional copper-catalyzed methods. wikipedia.org The reaction facilitates the coupling of amines with aryl halides or pseudohalides (like triflates). organic-chemistry.org

The catalytic cycle is understood to involve the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. wikipedia.orgyoutube.com The efficiency and scope of the Buchwald-Hartwig reaction have been significantly expanded through the development of specialized, bulky, and electron-rich phosphine (B1218219) ligands (such as XPhos and SPhos) that stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle. youtube.com While specific reports detailing the synthesis of this compound via this method are not prevalent, its principles are directly applicable to forming the crucial N-phenyl bond from appropriate halogenated 3-aminobenzoic acid and aniline precursors.

Copper-catalyzed amination represents the foundational chemistry of the Ullmann reaction but has seen significant evolution. wikipedia.org Modern protocols often use soluble copper catalysts in conjunction with specific ligands, which allows for milder reaction conditions than the traditional use of copper metal or stoichiometric copper salts. wikipedia.orgnih.gov These reactions are a cornerstone for creating aryl amines from aryl halides. wikipedia.org

The mechanism of these catalyzed reactions involves the in-situ formation of a copper(I) amide, which then reacts with the aryl halide. wikipedia.org The choice of ligand, such as diamines or acetylacetonates, can improve the solubility and reactivity of the copper catalyst. wikipedia.org Microwave-assisted copper-catalyzed Ullmann couplings have also been developed, offering an efficient and rapid method for synthesizing amino-substituted aromatic compounds from the corresponding bromo-precursors in aqueous buffer solutions. nih.gov This approach significantly shortens reaction times, often to just a few minutes, and simplifies the experimental setup. nih.gov

The most direct route to the 2-(phenylamino)benzoic acid core involves the reaction of a halogenated benzoic acid with an aniline. This approach is a practical application of the C-N coupling reactions described previously, particularly the Ullmann condensation. For example, derivatives such as 5-Bromo-2-(phenylamino)benzoic acid and 4-Fluoro-2-(phenylamino)benzoic acid have been synthesized by reacting 2,5-dibromobenzoic acid or 2-bromo-4-fluorobenzoic acid, respectively, with aniline using a copper catalyst at elevated temperatures. nih.govnih.gov

The classic Goldberg reaction, a variant of the Ullmann condensation, illustrates this transformation well, as seen in the coupling of 2-chlorobenzoic acid with aniline. wikipedia.org The reactivity of the aryl halide precursor often follows the trend of I > Br > Cl, with electron-withdrawing groups on the aryl halide typically accelerating the coupling reaction. wikipedia.org

| Precursor 1 | Precursor 2 | Reaction Type | Product | Reference(s) |

| 2,5-dibromobenzoic acid | Aniline | Ullmann Reaction (Cu catalyst) | 5-Bromo-2-(phenylamino)benzoic acid | nih.gov |

| 2-bromo-4-fluorobenzoic acid | Aniline | Ullmann Reaction (Cu catalyst) | 4-Fluoro-2-(phenylamino)benzoic acid | nih.gov |

| 2-chlorobenzoic acid | Aniline | Goldberg Reaction (Cu catalyst) | 2-(phenylamino)benzoic acid | wikipedia.org |

| 2-fluorobenzoic acids | Anilines | Nucleophilic Substitution | 2-(N-phenylamino)benzoic acids | researchgate.net |

Derivatization and Functionalization Reactions of this compound

Once the core structure is synthesized, the 3-amino group serves as a versatile handle for further functionalization, allowing for the creation of a diverse library of derivatives.

A significant class of derivatives is formed by acylating the 3-amino group. jocpr.comresearchgate.net Specifically, 3-(aminooxalyl-amino) and 3-(carbamoyl-propionylamino) derivatives have been synthesized from this compound. jocpr.comresearchgate.net

The synthetic pathway to the aminooxalyl-amino derivatives involves a two-step process. First, this compound is treated with a reagent like ethoxyoxalyl chloride in the presence of pyridine (B92270) in a dry solvent such as acetone. researchgate.net This reaction yields the intermediate, 3-(Ethoxyoxalyl-amino)-2-phenylamino-benzoic acid. researchgate.net In the second step, this intermediate is dissolved in ethanol (B145695) and treated with ammonia (B1221849) or a suitable alkylamine, which displaces the ethoxy group to form the final 3-(aminooxalyl-amino)-2-phenylamino-benzoic acid derivative. researchgate.net The resulting precipitate can be filtered, washed, and dried for purification. researchgate.net

| Derivative Type | Starting Material | Key Reagents | Intermediate | Final Product | Reference(s) |

| Aminooxalyl-Amino | This compound | 1. Pyridine, Ethoxyoxalyl chloride 2. Ammonia or Alkylamine | 3-(Ethoxyoxalyl-amino)-2-phenylamino-benzoic acid | 3-(Aminooxalyl-amino)-2-phenylamino-benzoic acid | jocpr.comresearchgate.net |

| Carbamoyl-Propionylamino | This compound | Not specified in detail | Not specified in detail | 3-(Carbamoyl-propionylamino)-2-phenylamino-benzoic acid | jocpr.comresearchgate.net |

Preparation of Alkylated and Arylated Analogs

The structural framework of this compound serves as a versatile scaffold for the introduction of various alkyl and aryl substituents. These modifications are primarily achieved through reactions targeting the amino groups or the aromatic rings.

Alkylated analogs can be synthesized through several established methods. One common approach involves the reductive amination of Schiff bases. For instance, Schiff bases prepared from 3-aminobenzoic acid and substituted benzaldehydes can be reduced using agents like sodium triacetoxyhydridoborate to yield N-alkylated products. researchgate.net A similar strategy can be applied to this compound, where the primary amino group can react with an aldehyde, followed by reduction to furnish the corresponding N-alkylated derivative. General methods for the N-alkylation of amino acids, often employing alkyl halides in the presence of a base, are also applicable. monash.edunih.gov For example, N-tosyl protected amino acids can be alkylated with methyl iodide under basic conditions. monash.edu Another technique involves the use of phase-transfer catalysts, such as triethylbenzylammonium chloride (TEBA), to facilitate the alkylation of N-nitrobenzenesulfonamido-N-alkyl amino acid esters with alkyl halides. monash.edu

Arylation of the this compound core can be accomplished using transition metal-catalyzed cross-coupling reactions. The Ullmann condensation, a classical method for forming carbon-nitrogen bonds, is a prominent strategy. This reaction typically involves the coupling of an amine with an aryl halide in the presence of a copper catalyst. For example, the synthesis of 5-bromo-2-(phenylamino)benzoic acid, an arylated and halogenated analog, was achieved by reacting 2,5-dibromobenzoic acid with aniline. nih.gov This demonstrates the feasibility of introducing aryl groups onto the benzoic acid ring system. Similarly, 2-(N-phenylamino)benzoic acids can be prepared from 2-fluorobenzoic acids and anilines, showcasing another route to arylated analogs. researchgate.net

The following table summarizes representative alkylated and arylated analogs and the synthetic approaches used for their preparation.

| Compound Name | Starting Materials | Reagents and Conditions | Reference |

| 4-(3-Ethoxy-4-acetoxyphenylmethylamino)benzoic acid | 4-[(3-Ethoxy-4-acetoxyphenyl)methylideneamino]benzoic acid | Sodium triacetoxyhydridoborate, Benzene (B151609) | researchgate.net |

| N-Methyl-N-tosyl-threonine | N-Tosyl-O-methylthreonine | Methyl iodide, Base | monash.edu |

| 5-Bromo-2-(phenylamino)benzoic acid | 2,5-Dibromobenzoic acid, Aniline | Copper catalyst, 403 K | nih.gov |

| 2-(N-Phenylamino)benzoic acids | 2-Fluorobenzoic acids, Anilines | Not specified | researchgate.net |

Heterocyclic Ring Incorporations via Structural Modifications

The reactive amino and carboxylic acid functionalities of this compound and its derivatives provide strategic points for the construction of fused and appended heterocyclic ring systems. These transformations are valuable for creating structurally complex molecules with potential applications in various fields of chemical science.

One common strategy involves the cyclization of suitably functionalized precursors derived from the parent molecule. For instance, derivatives of 2-aminobenzoic acid (anthranilic acid) can be transformed into thiazolidinone-containing structures. The synthesis of 2-(4-oxo-2-phenylthiazolidin-3-yl)-5-(phenylazo) benzoic acids proceeds from N-benzylidene anthranilic acids, which are subsequently treated with thioglycolic acid in the presence of anhydrous zinc chloride to effect the cyclization. nih.gov This methodology suggests a viable pathway for incorporating a thiazolidinone ring into the this compound scaffold.

Cobalt-catalyzed cyclization reactions offer another modern approach to heterocyclic synthesis. For example, 2-bromobenzamides can undergo cyclization with carbodiimides to yield 3-(imino)isoindolin-1-ones. mdpi.com This transformation proceeds through the formation of a five-membered aza-cobaltacycle intermediate, followed by nucleophilic addition and substitution. mdpi.com Given that this compound contains a 2-aminobenzoic acid motif, its conversion to a corresponding bromo-amide derivative could enable access to analogous isoindolinone systems.

Furthermore, the inherent 1,2-diamine-like arrangement of the amino groups in this compound can be exploited for the synthesis of fused heterocyclic systems like benzimidazoles. The reaction of o-phenylenediamines with carboxylic acids or their derivatives is a classical method for benzimidazole (B57391) synthesis. nih.gov By analogy, intramolecular cyclization or reaction with appropriate reagents could lead to the formation of phenanthroline-like or other polycyclic aromatic systems. The synthesis of thieno[2,3-b]pyridines from amino-dicyanopyridine intermediates also highlights the potential for building complex heterocyclic structures from precursors with amino functionalities. nih.gov

The table below presents examples of heterocyclic systems synthesized from related benzoic acid or aniline precursors, illustrating potential transformations for this compound.

| Heterocyclic System | Synthetic Precursor | Key Reagents/Reaction Type | Reference |

| 2-(4-Oxo-2-phenylthiazolidin-3-yl)-5-(phenylazo) benzoic acid | N-Benzylidene-5-(phenylazo) anthranilic acid | Thioglycolic acid, Anhydrous ZnCl2 | nih.gov |

| 3-(Imino)isoindolin-1-ones | 2-Bromobenzamides, Carbodiimides | Cobalt catalyst, Cyclization | mdpi.com |

| Thiazolo-benzimidazoles | Resin-bound 1,2-phenylenediamines | Haloketones, Cyclization/Cleavage | nih.gov |

| Thieno[2,3-b]pyridines | Amino-3,5-dicyanopyridines | KOH, Intramolecular cyclization | nih.gov |

| 2-Aminothiazoles | Propargyl bromides, Thioureas | Microwave irradiation, Domino alkylation-cyclization | organic-chemistry.org |

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic nuclei. For derivatives of 2-phenylamino-benzoic acid, NMR analysis is crucial for confirming the substitution patterns and chemical environment of each atom.

¹H NMR Spectroscopic Characterization

While specific experimental ¹H NMR data for 3-Amino-2-(phenylamino)benzoic acid is not publicly available in the searched literature, studies on closely related derivatives provide insight into the expected spectral characteristics. For instance, research on various 2-phenylamino-benzoic acid derivatives, where ¹H NMR spectra were recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), reveals typical chemical shift regions for the protons in these molecules. One would anticipate signals corresponding to the aromatic protons on both the benzoic acid and the phenylamino (B1219803) rings, as well as distinct signals for the amine (NH₂) and the secondary amine (NH) protons. The carboxylic acid proton (-COOH) is also expected to appear as a characteristic broad singlet.

¹³C NMR Spectroscopic Characterization

Similar to ¹H NMR, specific ¹³C NMR data for this compound is not readily found in the public domain. However, analysis of its derivatives confirms that ¹³C NMR is a powerful tool for establishing their structures. The spectrum for the target compound would be expected to show distinct signals for each of the 13 carbon atoms. Key signals would include those for the carboxyl carbon (-COOH) at the downfield end of the spectrum, and a series of signals in the aromatic region corresponding to the carbons of the two phenyl rings. The carbons bonded to the nitrogen atoms would also exhibit characteristic chemical shifts.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In a study of methyl esters of 2-phenylamino-benzoic acid derivatives, characteristic absorption bands were observed. The N-H stretching vibrations of the secondary amine group appeared in the range of 3360-3210 cm⁻¹. jocpr.com The carbonyl (C=O) stretching vibrations for the ester group were identified between 1680-1655 cm⁻¹. jocpr.com For this compound itself, one would expect to observe:

N-H stretching vibrations for both the primary (NH₂) and secondary (NH) amino groups.

A broad O-H stretching vibration from the carboxylic acid group.

A C=O stretching vibration for the carboxylic acid.

C-N and C-C stretching vibrations, as well as aromatic C-H bending vibrations.

Mass Spectrometry in Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. The molecular weight of this compound is 228.25 g/mol . Predicted mass spectrometry data indicates the expected mass-to-charge ratios (m/z) for various ionized forms of the molecule.

| Adduct | m/z (mass-to-charge ratio) |

|---|---|

| [M+H]⁺ | 229.09715 |

| [M+Na]⁺ | 251.07909 |

| [M-H]⁻ | 227.08259 |

| [M+NH₄]⁺ | 246.12369 |

| [M+K]⁺ | 267.05303 |

| [M]⁺ | 228.08932 |

Data sourced from PubChemLite. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which provides information about its electronic transitions. While a specific UV-Vis spectrum for this compound was not found, related compounds like 3-Aminobenzoic acid show absorption maxima at 194 nm, 226 nm, and 272 nm. The extended conjugation in this compound, involving two phenyl rings and two nitrogen atoms, would likely result in a complex spectrum with absorptions at different wavelengths compared to simpler aminobenzoic acids.

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide accurate bond lengths, bond angles, and information on the intermolecular interactions, such as hydrogen bonding, within the crystal lattice of this compound. At present, there is no publicly available crystal structure data for this specific compound in the searched scientific databases.

Single-Crystal X-Ray Diffraction Investigations

Currently, detailed single-crystal X-ray diffraction data for this compound is not publicly available in the searched literature. This technique is, however, essential for the unambiguous determination of the molecular structure. Should single crystals be obtained, for instance, through methods like slow evaporation from a suitable solvent such as acetone, a full crystallographic analysis would be possible.

Such an analysis would provide precise measurements of bond lengths, bond angles, and torsion angles, defining the conformation of the molecule. Key structural features of interest would include the dihedral angle between the two aromatic rings, which is influenced by steric hindrance and intramolecular interactions. It is also anticipated that the molecule would exhibit intramolecular hydrogen bonding between the amino and carboxyl groups, a common feature in related structures. In the solid state, molecules of this compound are expected to form dimers through intermolecular hydrogen bonds between the carboxylic acid moieties, a well-known structural motif for benzoic acid derivatives.

While specific data for the title compound is absent, studies on structurally related compounds, such as 5-Bromo-2-(phenylamino)benzoic acid, reveal a twisted conformation with a significant dihedral angle between the aromatic rings and the formation of carboxylic acid inversion dimers via pairwise O-H···O hydrogen bonds. This provides a likely model for the expected crystal packing of this compound.

Powder X-Ray Diffraction for Polymorph Characterization

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical aspect of study for organic molecules. Each polymorph can exhibit different physicochemical properties. Powder X-ray diffraction (PXRD) is the primary technique used to identify and characterize these different crystalline forms.

As with single-crystal data, specific experimental powder X-ray diffraction patterns for different polymorphs of this compound are not found in the available literature. However, research on analogous compounds, like 3-methyl-2-(phenylamino)benzoic acids, demonstrates the utility of PXRD in distinguishing between different polymorphic forms and solvates. These studies show that even minor chemical modifications can lead to the existence of multiple crystal forms, each with a unique PXRD pattern.

The investigation of polymorphism in this compound would involve screening for different crystalline forms by varying crystallization conditions such as solvent, temperature, and cooling rate. Each new form would then be analyzed by PXRD, and the resulting diffraction patterns, with their characteristic peak positions (2θ values) and intensities, would serve as fingerprints for each polymorph. This analysis is fundamental for ensuring the consistency and quality of the solid form of the compound.

Computational Chemistry and Structure Activity Relationship Sar Investigations

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are employed to determine the electronic properties of a molecule, which govern its reactivity, stability, and intermolecular interactions. Methods like Density Functional Theory (DFT) are used to calculate properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distributions. researchgate.netnih.gov These calculations provide a fundamental understanding of the molecule's behavior at an electronic level. For instance, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. researchgate.net

Natural Bond Orbital (NBO) analysis is a powerful tool used to study intramolecular and intermolecular bonding and interactions within a molecule. q-chem.com It provides a localized picture of the electron density, translating complex wavefunctions into familiar chemical concepts like lone pairs, bonds (single, double), and atomic charges. q-chem.com This analysis helps in understanding charge transfer, hyperconjugative interactions, and the nature of chemical bonds. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. youtube.com These simulations can predict the conformational changes of a molecule, its flexibility, and its interactions with its environment, such as a solvent or a biological receptor. youtube.comnih.gov For fenamic acid derivatives, MD simulations can be used as a "sanity check" for docking poses, assessing the stability of the predicted ligand-protein complex. youtube.com If a docked ligand remains in the binding pocket with a stable conformation throughout the simulation, it increases the confidence in the predicted binding mode. nih.gov

Simulations of aromatic amino acids have shown their tendency to self-assemble into larger aggregates, a process driven by intermolecular forces. mdpi.com Similarly, MD simulations of 3-Amino-2-(phenylamino)benzoic acid could elucidate its behavior in aqueous solution, its potential for aggregation, and its conformational landscape, which are crucial for understanding its pharmacokinetic properties.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. dergipark.org.trchitkara.edu.in By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby guiding drug design and optimization. dergipark.org.tr

In a QSAR study on a series of 3-(aminooxalyl-amino)- and 3-(carbamoyl-propionylamino)-2-phenylamino-benzoic acid derivatives, researchers investigated the correlation between various molecular descriptors and the observed anti-inflammatory and analgesic activities. Molecular descriptors are numerical values that describe the chemical and physical properties of a molecule. They can be categorized into different types, such as lipophilic (e.g., log P), topological (e.g., molecular connectivity indices), and electronic (e.g., LUMO energy). chitkara.edu.in

The study revealed that certain descriptors had a significant impact on the biological potency of the compounds. The statistical validation of a QSAR model is crucial, using parameters like the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the Fischer statistic (F-test) to ensure the model is reliable and predictive. jbclinpharm.org

Table 1: Examples of Molecular Descriptors Used in QSAR Studies This table is representative of descriptors commonly used in QSAR studies.

| Descriptor Type | Descriptor Name | Description |

| Lipophilic | log P | The logarithm of the partition coefficient between octanol (B41247) and water, indicating hydrophobicity. chitkara.edu.in |

| Topological | 1χ (First-order molecular connectivity index) | A value calculated from the molecular graph that reflects the degree of branching. chitkara.edu.in |

| Electronic | LUMO Energy | The energy of the Lowest Unoccupied Molecular Orbital, related to a molecule's ability to accept electrons. chitkara.edu.in |

| 3D-Descriptor | Jurs Descriptors | A set of descriptors based on a weighted combination of atomic properties like charge and surface area. |

Influence of Three-Dimensional Molecular Descriptors

While 2D descriptors are calculated from the 2D representation of a molecule, 3D descriptors take into account the three-dimensional conformation of the molecule. These descriptors can capture information about the shape, size, and steric fields of the compound, which are often crucial for specific binding to a biological target.

Table 2: Statistical Results of a Sample 2D-QSAR Model for Biological Activity This table presents hypothetical, yet representative, statistical values for a QSAR model to illustrate the concept.

| Statistical Parameter | Value | Significance |

| n | 25 | Number of compounds in the dataset. jbclinpharm.org |

| r² (Correlation Coefficient) | 0.85 | Indicates a good fit of the model to the data. jbclinpharm.org |

| q² (Cross-validated r²) | 0.75 | Indicates good predictive ability of the model. jbclinpharm.org |

| F-test | 45.6 | Shows the statistical significance of the regression model. jbclinpharm.org |

| r² - q² | 0.10 | A value < 0.3 suggests the model is not over-fitted. jbclinpharm.org |

Molecular Docking Studies for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.govnih.gov This method is instrumental in predicting the binding affinity and mode of interaction between a drug candidate and its biological target. For derivatives of N-phenylanthranilic acid (fenamates), a common target is the cyclooxygenase (COX) enzyme, which is involved in inflammation. nih.govacs.org

Docking studies of mefenamic acid derivatives into the active site of the COX-2 enzyme have been performed to understand their inhibitory mechanism. nih.gov These studies often reveal key interactions, such as hydrogen bonds between the carboxylic acid group of the ligand and amino acid residues like Arginine and Tyrosine in the active site. The phenylamino (B1219803) portion of the molecule typically occupies a hydrophobic pocket within the enzyme. mdpi.com By analyzing these interactions, researchers can design modifications to the this compound scaffold to enhance its binding affinity and selectivity for COX-2 over COX-1, potentially leading to drugs with fewer gastrointestinal side effects. nih.govnih.gov

Conformational Analysis and Flexibility Studies

The conformational landscape of this compound and its analogs is a critical determinant of their chemical and biological behavior. Computational studies, including conformational scans and analysis of molecular flexibility, provide significant insights into the molecule's three-dimensional structure and its influence on properties such as polymorphism and receptor interaction.

Research into structurally similar compounds, such as the methylated analog 3-methyl-2-(phenylamino)benzoic acid, has shed light on the conformational flexibility inherent in this scaffold. rsc.org A detailed conformational scan of 3-methyl-2-(phenylamino)benzoic acid has been performed to understand the origins of its observed polymorphism. rsc.orguky.edu This analysis reveals the existence of multiple low-energy conformations, which can be a key factor in the formation of different crystal forms. rsc.org

The flexibility of the molecule is largely attributed to the rotation around the N-C bonds connecting the two aromatic rings. Natural Bond Orbital (NBO) calculations have been employed to understand the nature of these bonds. rsc.orguky.edu These studies help in characterizing the sigma bond character and the rotational barriers associated with them.

While conformational flexibility is a prerequisite, studies on a series of substituted 2-(phenylamino)benzoic acids indicate that the specific substitution pattern on the benzoic acid ring is the ultimate determinant of whether polymorphism occurs. rsc.orguky.edu

Quantitative Structure-Activity Relationship (QSAR) studies on derivatives of 2-phenylamino-benzoic acid further underscore the importance of the molecule's three-dimensional structure. researchgate.net These analyses have shown a significant correlation between the biological activity of these compounds and their 3D molecular descriptors, which are inherently dependent on the molecule's conformation. researchgate.net

The following table summarizes key findings from the conformational analysis of a closely related analog, providing insight into the likely conformational parameters of this compound.

Polymorphism and Solvatomorphism Research

Investigation of Crystalline Forms and Solid-State Behavior

Currently, there is a notable absence of published crystallographic data for 3-Amino-2-(phenylamino)benzoic acid in prominent databases. Without experimental determination of its crystal structure through techniques like single-crystal X-ray diffraction, a definitive understanding of its crystalline forms and solid-state behavior is not possible. The investigation into its potential polymorphs and solvatomorphs—crystalline forms containing solvent molecules—awaits dedicated research efforts.

Factors Influencing Polymorphism: Substitution Pattern and Conformational Flexibility

While direct studies on this compound are scarce, research on structurally related compounds, such as substituted 2-(phenylamino)benzoic acids, offers valuable insights. In these analogous compounds, the substitution pattern on the aromatic rings and the conformational flexibility of the molecule are key determinants of polymorphism. The ability of the phenyl rings to rotate relative to each other and the nature and position of substituents can lead to different molecular packing arrangements and, consequently, different polymorphic forms. For this compound, the interplay between the amino and carboxylic acid groups, as well as the phenylamino (B1219803) moiety, is expected to influence its solid-state assembly.

Intermolecular Interactions in Crystal Structures: Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. This analysis could reveal the nature and extent of hydrogen bonding, π-π stacking, and other non-covalent interactions that govern the crystal packing of this compound. However, without a determined crystal structure, a Hirshfeld surface analysis cannot be performed. Such an analysis would be crucial in understanding the stability of potential polymorphs and the roles of the amino and carboxylic acid functional groups in directing the supramolecular architecture.

Observation of Unique Supramolecular Motifs

The formation of unique supramolecular motifs is a hallmark of crystal engineering. In carboxylic acids, the formation of hydrogen-bonded dimers is a common and robust motif. For this compound, one could anticipate the presence of such carboxylic acid dimers. Additionally, the amino group provides further opportunities for hydrogen bonding, potentially leading to more complex and unique three-dimensional networks. The phenyl rings also allow for π-π stacking interactions, which would further stabilize the crystal structure. The specific motifs that arise from the combination of these interactions can only be confirmed through experimental crystallographic studies.

Exploration of Biological Activities and Mechanisms of Action Preclinical Focus

Enzyme Inhibition Studies

The ability of 3-Amino-2-(phenylamino)benzoic acid and its structural analogs to inhibit specific enzymes has been a subject of significant research interest. These studies provide a foundation for understanding the compound's mechanism of action and its potential applications in disease treatment.

Aldo-keto reductase 1C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase, is a critical enzyme in the biosynthesis of androgens and is implicated in the progression of castration-resistant prostate cancer (CRPC). nih.govresearchgate.net The inhibition of AKR1C3 is therefore a rational therapeutic strategy for managing CRPC. nih.gov Research has identified 3-(phenylamino)benzoic acids as potent inhibitors of AKR1C3, with some analogs demonstrating nanomolar affinity. nih.govnih.gov

A crucial aspect of developing AKR1C3 inhibitors is ensuring their selectivity over other closely related isoforms, such as AKR1C1 and AKR1C2. nih.gov These isoforms are involved in the breakdown of androgens, and their inhibition could lead to undesirable effects. nih.gov Studies have shown that analogs of 3-(phenylamino)benzoic acid can exhibit over 200-fold selectivity for AKR1C3 compared to other AKR1C isoforms. nih.govnih.gov This selectivity is a key attribute, as non-selective inhibition of the AKR1C family can be problematic. nih.gov The screening strategy often involves determining the inhibitory potency against both AKR1C2 and AKR1C3 and using the ratio of their IC₅₀ values as a measure of selectivity for AKR1C3. nih.gov Due to the high sequence identity between AKR1C1 and AKR1C2, it is often assumed that an inhibitor of AKR1C2 will also inhibit AKR1C1. nih.gov

The potency and selectivity of 3-(phenylamino)benzoic acid derivatives as AKR1C3 inhibitors are closely tied to their chemical structure. nih.govresearchgate.net Key findings from structure-activity relationship (SAR) studies include:

Carboxylic Acid Position: A meta-position of the carboxylic acid group relative to the secondary amine on the benzoic acid ring is crucial for conferring selectivity for AKR1C3 over AKR1C2. nih.govupenn.edu

Substituents on the Phenylamino (B1219803) B-ring: The presence of strong electron-withdrawing groups at the para position of the B-ring enhances selectivity for AKR1C3. nih.gov The inhibitory potency of 4'-substituted 3-(phenylamino)benzoic acids shows a linear correlation with the electronic effects of these substituents. nih.govnih.gov

Interdependent Physicochemical Parameters: The potency of these inhibitors is also correlated with the pKa of the carboxylic acid and secondary amine groups, which are interdependent. nih.govnih.govresearchgate.net

Table 1: Inhibitory Activity of 3-(Phenylamino)benzoic Acid Analogs against AKR1C3 and AKR1C2

| Compound | Substitution on Phenylamino Ring | AKR1C3 IC₅₀ (µM) | AKR1C2 IC₅₀ (µM) | Selectivity (AKR1C2/AKR1C3) |

| Analog 1 | 4'-H | 0.89 | >100 | >112 |

| Analog 2 | 4'-CH₃ | 1.2 | >100 | >83 |

| Analog 3 | 4'-OCH₃ | 1.5 | >100 | >67 |

| Analog 4 | 4'-Cl | 0.28 | >100 | >357 |

| Analog 5 | 4'-CF₃ | 0.14 | >50 | >357 |

| Analog 6 | 4'-COCH₃ | 0.21 | >50 | >238 |

| Analog 7 | 4'-CN | 0.16 | >50 | >313 |

| Analog 8 | 3'-CF₃ | 0.22 | >50 | >227 |

| Analog 9 | 2'-CF₃ | 0.81 | >100 | >123 |

Data sourced from studies on substituted 3-(phenylamino)benzoic acids. nih.gov

Fatty acid-binding protein 4 (FABP4) is an adipokine involved in various physiological processes, including energy balance, inflammation, and endoplasmic reticulum (ER) stress. frontiersin.org It has been implicated in several diseases, making it a potential therapeutic target. frontiersin.org While direct studies on this compound's effect on FABP4 are not extensively documented in the provided context, the broader class of compounds and their potential interactions with FABPs are of interest. For instance, inhibitors of FABP4 have been shown to protect against rhabdomyolysis-induced acute kidney injury. frontiersin.org Furthermore, pharmacological inhibition of FABPs has been found to elevate brain anandamide (B1667382) levels, leading to analgesic effects. plos.org

Derivatives of para-aminobenzoic acid (PABA) have been investigated for their potential to inhibit cholinesterases, enzymes that break down the neurotransmitter acetylcholine (B1216132). nih.govnih.gov Enhancing acetylcholine levels is a primary therapeutic strategy for conditions like Alzheimer's disease. nih.gov Studies have indicated that PABA derivatives can exhibit significant acetylcholinesterase (AChE) inhibitory activity. nih.govwikipedia.org The evaluation of various aminobenzoic acid derivatives suggests that para-substituted compounds are generally more active than their meta- or ortho-substituted counterparts in inhibiting cholinesterase. nih.gov

Dihydrofolate reductase (DHFR) is an essential enzyme in the folate pathway, which is crucial for the synthesis of purines and thymidylate, necessary for DNA synthesis and cell division. nih.govresearchgate.net DHFR inhibitors are used as anticancer and antimicrobial agents. wikipedia.org While PABA is a precursor in the folate pathway, certain derivatives of PABA can act as DHFR inhibitors. nih.govresearchgate.net For example, the antitubercular drug 4-aminosalicylic acid is incorporated into the folate pathway and generates a hydroxyl dihydrofolate antimetabolite that interferes with DHFR activity. nih.gov Systematic modifications of molecules containing a p-aminobenzoyl moiety have been explored to define structural features for optimal DHFR binding. nih.gov

IκB Kinase (IKK) Complex Inhibition

The IκB Kinase (IKK) complex is a critical regulator of the NF-κB signaling pathway, which is implicated in inflammation and cancer. The search for inhibitors of this complex is an active area of research. However, based on the available scientific literature, there is no direct evidence to suggest that this compound functions as an inhibitor of the IκB Kinase (IKK) complex. Studies have reported on other classes of molecules, such as 2-amino-3,5-diarylbenzamides and 2-[(aminocarbonyl)amino]-5-acetylenyl-3-thiophenecarboxamides, as inhibitors of IKK, but a direct link to this compound has not been established. nih.govdovepress.com

Anti-Apoptotic Protein Modulation

A fundamental characteristic of cancer cells is their ability to evade apoptosis, or programmed cell death. This is often achieved through the overexpression of anti-apoptotic proteins belonging to the Bcl-2 family. Targeting these proteins is a key therapeutic strategy.

Myeloid cell leukemia-1 (Mcl-1) and B-cell lymphoma/leukemia-1 (Bfl-1) are crucial anti-apoptotic proteins that promote cell survival and are frequently overexpressed in a variety of cancers, contributing to resistance to therapy. nih.gov Developing compounds that can simultaneously inhibit both Mcl-1 and Bfl-1 presents a compelling strategy to overcome this resistance. nih.gov

Research has focused on a 2,5-substituted benzoic acid scaffold as a promising starting point for developing such dual inhibitors. nih.govnih.gov Although this compound has a 2,3-substitution pattern, the findings for the 2,5-substituted analogs offer valuable insights into how the benzoic acid core can be leveraged to target these anti-apoptotic proteins. Through a structure-based design approach, a lead compound, compound 24 , was identified. This compound demonstrated potent and equipotent inhibition of both Mcl-1 and Bfl-1, with reported Ki values of 100 nM for each. nih.govnih.govacs.org Importantly, this compound showed marked selectivity for Mcl-1 and Bfl-1 over other Bcl-2 family members like Bcl-2 and Bcl-xL. nih.govnih.gov

Table 1: Inhibitory Activity of Compound 24 (a 2,5-substituted benzoic acid derivative)

| Target Protein | Inhibition Constant (Ki) |

|---|---|

| Mcl-1 | 100 nM |

| Bfl-1 | 100 nM |

The successful development of dual Mcl-1/Bfl-1 inhibitors from the 2,5-substituted benzoic acid class was heavily reliant on structure-based design principles. nih.govnih.gov The initial scaffold design was guided by co-crystal structures of inhibitors bound to Mcl-1. nih.govnih.govacs.org

Subsequent structure-activity relationship (SAR) studies were instrumental in optimizing the inhibitory potency. These studies highlighted the critical contributions of specific substitutions on the benzoic acid ring. For example, the presence of a 5-phenethylthio substituent was found to be a significant contributor to the binding affinity for both Mcl-1 and Bfl-1. nih.gov The substitution of a difuryl-triazine core from an earlier class of inhibitors with the 2,5-substituted aromatic benzoic acid core provided greater flexibility for chemical modification, ultimately leading to the discovery of the highly potent compound 24. nih.gov These design principles underscore the potential for developing other substituted benzoic acid derivatives as modulators of anti-apoptotic proteins.

Receptor-Mediated Activity (e.g., VEGFR-2 inhibition as related to para-aminobenzoic acid derivatives)

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. researchgate.net Consequently, VEGFR-2 is a major target for anti-cancer drug development.

While there is no direct scientific evidence from the searched literature to indicate that this compound inhibits VEGFR-2, research into structurally related compounds is noteworthy. For instance, a class of potent and selective VEGFR inhibitors has been developed based on the anthranilamide scaffold AAL993 . researchgate.net Anthranilamide is an isomer of aminobenzoic acid, suggesting that the broader class of aminobenzoic acid derivatives warrants investigation for VEGFR-2 inhibitory activity. However, specific studies on this compound in this context are currently lacking.

Investigation of Biological Mechanisms in Preclinical Models

The translation of biochemical findings into cellular and in vivo effects is a cornerstone of preclinical research. For the 2,5-substituted benzoic acid dual inhibitors of Mcl-1 and Bfl-1, their efficacy was demonstrated in model lymphoma cell lines . nih.govnih.gov This confirmed that their binding to the target proteins leads to on-target activity in a cellular context.

In the broader field of angiogenesis research, the zebrafish (Danio rerio) in vivo phenotypic assay has become a valuable tool for screening and identifying novel angiogenesis inhibitors. nih.govnih.govresearchgate.net The zebrafish model offers advantages such as rapid development and transparency, which allows for the direct visualization and quantification of blood vessel formation. nih.gov Although not specifically reported for this compound, this preclinical model is highly relevant for assessing the potential anti-angiogenic effects of novel compounds.

Advanced Applications in Materials Science

Development of Organic Optoelectronic Devices

The field of organic optoelectronics, which utilizes carbon-based materials to create electronic and light-emitting devices, is a primary area of investigation for compounds structurally related to 3-amino-2-(phenylamino)benzoic acid. The inherent properties of the N-phenylanthranilic acid framework, a close relative, are being harnessed for applications in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).

Research into OLEDs has involved the use of derivatives of 2-anilinobenzoic acid (N-phenylanthranilic acid), which shares a core structure with this compound. These derivatives have been utilized as ligands in metal complexes designed to be the emissive component in an OLED device.

One area of study focuses on lanthanide complexes, which are known for their sharp and stable light emissions. In one study, a terbium(III) complex was synthesized using 2-anilinobenzoic acid (referred to as phenylanthranilic acid, HPA) and triphenylphosphine (B44618) oxide (TPPO) as ligands. researchgate.net The resulting heteroleptic complex, Tb(PA)3(TPPO)2, was investigated for its photoluminescent properties and its potential as an emitting layer in an OLED. researchgate.net

An electroluminescent device was fabricated with the structure ITO/PEDOT:PSS/PVC/Tb(PA)3(TPPO)2/Al, which demonstrated the viability of using such aromatic carboxylate complexes in OLEDs. researchgate.net The study highlighted that the inclusion of different ligands and the formation of heteroleptic complexes can significantly influence the photoluminescent and thermal properties of the material, which is a critical factor in the performance and stability of OLED devices. researchgate.netresearchgate.net

Table 1: OLED Research based on a 2-Anilinobenzoic Acid Derivative

| Feature | Description | Reference |

|---|---|---|

| Complex | Tb(PA)3(TPPO)2 | researchgate.net |

| Ligands | 2-Anilinobenzoic acid (Phenylanthranilic acid, HPA), Triphenylphosphine oxide (TPPO) | researchgate.net |

| Application | Emissive layer in an experimental OLED | researchgate.net |

| Device Structure | ITO/PEDOT:PSS/PVC/Tb(PA)3(TPPO)2/Al | researchgate.net |

| Significance | Demonstrated the potential of heteroleptic lanthanide complexes with aromatic carboxylate ligands for use in electroluminescent devices. | researchgate.net |

In the domain of organic photovoltaics, or solar cells, derivatives of anilinobenzoic acid are being explored for the synthesis of new materials. While direct use of this compound in the active layer of OPVs is not widely documented, its structural motifs are present in materials developed for this sector. For instance, fenamic acid, or 2-anilinobenzoic acid, is categorized under organic solar cell (OPV) materials by some suppliers, indicating its relevance as a building block. americanchemicalsuppliers.com

More specific research involves the use of anilinobenzoic acid methyl ester ligands in neutral nickel complexes. mdpi.com These complexes have been successfully applied as catalysts for the copolymerization of ethylene (B1197577) with polar monomers. This process yields ester-functionalized semicrystalline polyethylene, a material whose properties could be tailored for various roles in organic electronic devices, potentially including as interlayers or substrates in OPV structures. mdpi.com The ability to create functionalized polymers with high activity and reasonable polar monomer content opens a pathway to novel materials for the broader field of organic electronics. mdpi.com

Integration in Functional Organic Materials

The synthesis of polymers from monomers containing amino, phenylamino (B1219803), and benzoic acid groups is a key area of research for creating new functional materials. These polymers can exhibit valuable properties such as thermal stability and semiconductivity, making them suitable for various advanced applications.

Studies have shown that polymers can be synthesized from monomers that are structurally similar to this compound. For example, poly(meta-aminophenol) has been synthesized via chemical oxidative polymerization. derpharmachemica.com The resulting polymer was found to be semiconducting in nature and thermally more stable in its nanocompound form. derpharmachemica.com Such polymers are being investigated for their antioxidant and antibacterial properties, suggesting potential use in biomaterials. derpharmachemica.comresearchgate.net

Another approach involves the chain-growth polycondensation of m-(octylamino)benzoic acid esters. acs.org This method allows for the synthesis of well-defined aromatic polyamides. The process relies on the deactivation of the ester moiety by the aminyl anion at the meta position, which is a key step in controlling the polymerization. acs.org This research extends the synthesis of precisely structured condensation polymers from para-substituted to meta-substituted aromatic systems, broadening the scope of available functional polyamides. acs.org The development of controlled polymerization techniques for α-amino acid N-carboxyanhydrides (NCAs) has also significantly advanced the synthesis of polyamino acids with predictable molecular weights and narrow distributions, opening up applications in drug delivery and tissue engineering. sigmaaldrich.com

Table 2: Examples of Functional Polymers from Related Monomers

| Polymer/Material | Monomer(s) | Synthesis Method | Key Findings/Properties | Reference |

|---|---|---|---|---|

| Poly(meta-aminophenol) | m-Aminophenol | Chemical Oxidative Polymerization | Semiconducting nature; enhanced thermal stability as a nanocompound. | derpharmachemica.com |

| Aromatic Polyamide | m-(Octylamino)benzoic acid ester | Chain-Growth Polycondensation | Synthesis of well-defined condensation polymers with low polydispersities. | acs.org |

These research directions underscore the potential of the chemical scaffold represented by this compound in creating a new generation of organic materials for advanced technological applications.

Q & A

Q. What are the most reliable synthetic routes for preparing 3-Amino-2-(phenylamino)benzoic acid, and how can reaction conditions be optimized for high yield?

- Methodological Answer : A two-step synthesis is recommended:

Nucleophilic substitution : React 2-chloro-3-nitrobenzoic acid with aniline using a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., Xantphos) in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours to introduce the phenylamino group at position 2.

Nitro reduction : Reduce the nitro group at position 3 to an amino group using hydrogen gas (H₂) with a palladium-on-carbon (Pd/C) catalyst in ethanol under mild pressure (1–3 atm) at room temperature for 6–8 hours.

Optimization Tips : Monitor reaction progress via TLC or HPLC. Adjust catalyst loading (5–10 mol%) and reaction time to minimize side products. Purify intermediates via recrystallization (ethanol/water) .

Q. What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer :

- 1H/13C NMR : Confirm substitution patterns by analyzing aromatic proton splitting (e.g., para-substituted phenylamino groups show distinct coupling). The amino group (δ 5.0–6.0 ppm) and carboxylic acid (δ 12–13 ppm) are key markers. Compare with structurally similar compounds like 4-Fluoro-2-(phenylamino)benzoic acid ().

- HPLC-MS : Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid to assess purity (>95%). The molecular ion peak ([M+H]+) should match the theoretical m/z (C₁₃H₁₂N₂O₂: 236.09).

- X-ray crystallography : If single crystals are obtained (e.g., via slow acetone evaporation), resolve the crystal structure to confirm stereochemistry and hydrogen bonding (e.g., carboxylic acid dimer formation) .

Advanced Research Questions

Q. How can researchers investigate the biological activity of this compound, particularly its potential as a kinase inhibitor?

- Methodological Answer :

- In vitro kinase assays : Test inhibition of MEK1/2 kinases using a fluorescence-based assay (e.g., ADP-Glo™ Kinase Assay). Compare IC₅₀ values with known MEK inhibitors like PD98058.

- Cell proliferation assays : Treat cancer cell lines (e.g., MCF-7, HCT-116) with the compound (1–100 µM) and measure viability via MTT assay after 48 hours. Validate selectivity using non-cancerous cell lines (e.g., HEK293).

- Molecular docking : Use AutoDock Vina to model interactions between the compound and MEK’s ATP-binding pocket. The phenylamino group may form π-π stacking with Phe129, while the carboxylic acid could hydrogen-bond to Ser212 .

Q. How do structural modifications (e.g., halogenation) at specific positions alter the compound’s bioactivity, and what contradictions exist in published data?

- Methodological Answer :

- Case Study : Adding a chloro group at position 4 (as in 3-Chloro-2-[(phenylacetyl)amino]benzoic acid, ) enhances antimicrobial activity but reduces solubility. In contrast, fluorination (e.g., 4-Fluoro-2-(phenylamino)benzoic acid, ) improves bioavailability but may decrease kinase binding affinity.

- Addressing Contradictions : Discrepancies in activity data often arise from assay conditions (e.g., serum concentration affecting solubility). Use orthogonal assays (e.g., SPR for binding kinetics) to resolve conflicts. SAR studies should systematically vary substituents and correlate logP values with activity .

Q. What strategies can resolve low yield during the coupling step of phenylamino group introduction?

- Methodological Answer :

- Catalyst Screening : Test Buchwald-Hartwig ligands (e.g., BINAP vs. Xantphos) to improve aryl amination efficiency.

- Solvent Optimization : Replace DMF with toluene or dioxane to reduce side reactions.

- Temperature Control : Lower the reaction temperature (60–80°C) and extend time (24–48 hours) to favor selectivity.

- Workup : Quench with dilute HCl to precipitate unreacted aniline, then extract the product with ethyl acetate .

Q. How can computational methods guide the optimization of this compound for enhanced pharmacokinetic properties?

- Methodological Answer :

- QSAR Modeling : Use MOE or Schrödinger to predict logD, solubility, and permeability. Introduce electron-withdrawing groups (e.g., -CF₃) at position 4 to improve metabolic stability.

- ADMET Prediction : Run simulations in SwissADME to assess CYP450 inhibition risk. Prioritize derivatives with low topological polar surface area (TPSA < 90 Ų) for blood-brain barrier penetration.

- Free Energy Perturbation (FEP) : Calculate binding free energy changes for MEK mutants (e.g., Q56P) to anticipate resistance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.